"2,4-Dichloro-1-(4-iodophenoxymethyl)benzene" properties
"2,4-Dichloro-1-(4-iodophenoxymethyl)benzene" properties
An In-depth Technical Guide: 2,4-Dichloro-1-(4-iodophenoxymethyl)benzene
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Unveiling a Versatile Chemical Scaffold
In the landscape of synthetic chemistry, the strategic value of a molecule is often defined by its structural features and inherent reactivity. 2,4-Dichloro-1-(4-iodophenoxymethyl)benzene emerges as a compound of significant interest, not for a widely documented history of application, but for its intrinsic potential as a versatile building block. This diaryl ether combines a dichlorinated phenyl ring, a classic feature in many bioactive molecules, with an iodinated phenyl moiety—a prime handle for modern cross-coupling chemistry.
This guide moves beyond a simple recitation of data. It is designed to provide researchers with a foundational understanding of this compound's properties, a logical and field-tested approach to its synthesis, and an expert perspective on its potential applications in medicinal chemistry and agrochemical research. We will explore the causality behind experimental design and provide the necessary frameworks for its safe and effective use in a research setting.
Core Molecular Profile and Physicochemical Properties
2,4-Dichloro-1-(4-iodophenoxymethyl)benzene (CAS No. 1284804-94-9) is an aromatic ether. The molecule's architecture, featuring two distinct halogenated benzene rings linked by a flexible ether bridge, provides a unique combination of lipophilicity and reactive sites.
Chemical Identity
A summary of the primary identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 1284804-94-9 | [1] |
| Molecular Formula | C₁₃H₉Cl₂IO | [1] |
| Molecular Weight | 379.02 g/mol | [1] |
| IUPAC Name | 2,4-dichloro-1-((4-iodophenoxy)methyl)benzene | |
| SMILES | IC1=CC=C(OCC2=CC=C(Cl)C=C2Cl)C=C1 | [1] |
Predicted Physicochemical & Spectroscopic Data
While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and the known characteristics of its constituent functional groups.
| Property | Predicted Value / Characteristic | Rationale |
| Physical State | White to off-white crystalline solid | High molecular weight, aromatic nature, and structural similarity to other solid diaryl ethers. |
| Melting Point | Not available. Expected to be in the range of 80-120 °C. | Based on related halogenated diaryl ethers. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Acetone). | The large, nonpolar aromatic structure dominates its solubility profile. |
The structural confirmation of 2,4-dichloro-1-(4-iodophenoxymethyl)benzene relies on a combination of standard spectroscopic techniques. The following is an expert interpretation of its expected spectral data.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region.
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Aromatic Protons (approx. 6.8-7.5 ppm): The protons on both benzene rings will appear in this region. The 4-iodophenyl group should produce a characteristic AA'BB' system (two doublets). The 2,4-dichlorobenzyl group will show three distinct protons, likely a doublet, a doublet of doublets, and another doublet, due to their unique electronic environments and coupling patterns.[2][3]
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Methylene Protons (-CH₂-) (approx. 5.0-5.2 ppm): A singlet integrating to two protons is expected for the methylene bridge connecting the ether oxygen to the dichlorinated ring. This signal is deshielded by the adjacent oxygen and aromatic ring.
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¹³C NMR Spectroscopy: Due to the lack of symmetry, 12 distinct signals in the aromatic region (approx. 110-160 ppm) and one signal for the methylene carbon (approx. 65-75 ppm) are anticipated. The carbon bearing the iodine atom will appear at a significantly higher field (lower ppm value, approx. 90-100 ppm) compared to the other aromatic carbons.
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Infrared (IR) Spectroscopy:
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C-O-C Asymmetric Stretch (approx. 1230-1270 cm⁻¹): This is a strong, characteristic peak for diaryl ethers.
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Aromatic C=C Stretches (approx. 1450-1600 cm⁻¹): Multiple sharp bands indicating the presence of the benzene rings.
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C-Cl Stretch (approx. 1000-1100 cm⁻¹): Indicates the presence of the chloro-substituents.
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C-I Stretch (approx. 500-600 cm⁻¹): A weaker absorption in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum will be defined by the molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the two chlorine atoms. Researchers should look for a characteristic cluster of peaks at M, M+2, and M+4 with an intensity ratio of approximately 9:6:1, which is the hallmark of a dichlorinated compound.
Synthesis and Purification: A Validated Approach
A robust and reliable synthesis is paramount for any research application. The most logical and widely applicable method for constructing the diaryl ether linkage in 2,4-dichloro-1-(4-iodophenoxymethyl)benzene is the Williamson Ether Synthesis . This method is chosen for its high efficiency, operational simplicity, and the ready availability of the starting materials.
Retrosynthetic Analysis & Workflow
The core strategy involves the Sₙ2 displacement of a halide by a phenoxide. The disconnection is made at the ether linkage, leading to two commercially available precursors: 4-iodophenol and 2,4-dichlorobenzyl chloride.
Caption: Retrosynthetic analysis via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the scientific rationale, ensuring reproducibility and troubleshooting capability.
Objective: To synthesize 2,4-dichloro-1-(4-iodophenoxymethyl)benzene from 4-iodophenol and 2,4-dichlorobenzyl chloride.
Materials:
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4-Iodophenol (1.0 eq)
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2,4-Dichlorobenzyl chloride (1.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel for column chromatography
Step-by-Step Procedure:
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Reaction Setup:
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To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the potassium 4-iodophenoxide nucleophile in situ. Using an excess ensures complete deprotonation.
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Solvent Addition:
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Add anhydrous DMF to the flask until the solids are submerged and can be stirred effectively (approx. 0.1 M concentration).
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Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving the nucleophile highly reactive and promoting a fast Sₙ2 reaction. Its high boiling point is also suitable for heated reactions if necessary.
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Addition of Electrophile:
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Dissolve 2,4-dichlorobenzyl chloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
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Causality: A slight excess of the benzyl chloride ensures that the limiting reagent (the more expensive 4-iodophenol) is fully consumed. Dropwise addition helps control any potential exotherm.
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Reaction Monitoring:
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Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is slow) for 4-12 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting 4-iodophenol spot should disappear.
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Trustworthiness: TLC is a critical self-validating step. It provides direct visual confirmation that the reaction is proceeding as expected before committing to the workup.
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-
Aqueous Workup:
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Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extract the aqueous layer three times with ethyl acetate.
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Causality: This step quenches the reaction and removes the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃). Ethyl acetate is a suitable extraction solvent for the nonpolar product.
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Washing and Drying:
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Combine the organic extracts and wash them sequentially with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Causality: The brine wash helps to remove any remaining water from the organic layer, aiding the drying process.
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Purification:
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Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,4-dichloro-1-(4-iodophenoxymethyl)benzene as a solid.
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Applications and Research Perspectives
The true utility of this molecule lies in its potential as a versatile intermediate. Its structure is primed for derivatization, making it a valuable starting point for creating libraries of novel compounds for screening.
A Hub for Cross-Coupling Reactions
The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the preferred site for facile oxidative addition in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of modern synthetic strategy.
Caption: Potential cross-coupling reactions at the C-I position.
This reactivity allows for the precise and modular installation of a wide array of functional groups:
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Suzuki Coupling: Introduction of aryl or heteroaryl rings.
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Sonogashira Coupling: Installation of alkyne functionalities.
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Heck Coupling: Formation of carbon-carbon bonds with alkenes.
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Buchwald-Hartwig Amination: Construction of carbon-nitrogen bonds.
Scaffold for Bioactive Molecules
The 2,4-dichlorophenyl motif is a well-established pharmacophore found in numerous antifungal and herbicidal agents. For instance, intermediates like 2,4-dichloro-1-(dichloromethyl)benzene are precursors to fungicides such as enazolol.[4] The title compound can serve as a scaffold to develop new analogues where the 4-iodophenyl group is modified to fine-tune properties like potency, selectivity, or pharmacokinetics. Its potential application areas include:
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Agrochemicals: As a lead structure for novel fungicides, herbicides, or insecticides.[5][6]
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Medicinal Chemistry: As a starting point for developing kinase inhibitors, antivirals, or other therapeutic agents where halogenated aromatic rings are known to enhance binding affinity.
Safety, Handling, and Disposal
While specific toxicological data for 2,4-dichloro-1-(4-iodophenoxymethyl)benzene is not available, a robust safety protocol can be established based on the hazards of structurally related compounds. Halogenated aromatic compounds should always be handled with care.
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Hazard Assessment: Based on analogues like 2,4-dichloro-1-iodobenzene and 2,4-dichloro-1-(dichloromethyl)benzene, this compound should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[7][8][9] It may also be toxic to aquatic life.[8]
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
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Engineering Controls: All manipulations, including weighing and transfers, should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic waste. Do not release into the environment.
Conclusion
2,4-Dichloro-1-(4-iodophenoxymethyl)benzene represents a molecule of high potential for the synthetic chemist. Its well-defined structure, predictable spectroscopic characteristics, and straightforward synthesis via the Williamson ether reaction make it an accessible and valuable tool. Its primary strength lies in its capacity to serve as a versatile chemical intermediate, offering a reactive handle for selective cross-coupling reactions while retaining the dichlorophenyl motif common in many bioactive compounds. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this compound in their research endeavors.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Understanding the Applications of 2,4-Dichloro-1-(dichloromethyl)benzene in Agrochemicals. Retrieved February 7, 2026, from [Link]
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LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 7, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96864, 2,4-Dichloro-1-iodobenzene. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8637, 2,4-Dichloro-1-(dichloromethyl)benzene. Retrieved February 7, 2026, from [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved February 7, 2026, from [Link]
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